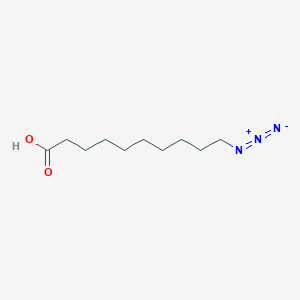

Acide 10-azidodécanoïque

Vue d'ensemble

Description

10-Azidodecanoic acid is an organic compound characterized by the presence of an azide group attached to a decanoic acid chain. This compound is notable for its applications in bioorthogonal chemistry, where it is used to modify proteins and other biomolecules through click chemistry reactions. The azide group in 10-azidodecanoic acid makes it highly reactive and suitable for various chemical modifications.

Applications De Recherche Scientifique

10-Azidodecanoic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Facilitates the labeling and modification of proteins and other biomolecules.

Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mécanisme D'action

Target of Action

The primary target of 10-Azidodecanoic acid is a variant of the lipoic acid ligase, specifically LplA W37V . This enzyme is capable of functionalizing proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) . The LAP sequence can be introduced within a protein at internal and/or terminal sites as well as at multiple sites simultaneously .

Mode of Action

10-Azidodecanoic acid interacts with its target, the LplA W37V enzyme, through a process called ligation . In this process, the enzyme attaches the 10-Azidodecanoic acid to the LAP-containing target protein . Once attached, the azide group of the 10-Azidodecanoic acid can be modified with diverse chemical entities through azide–alkyne click chemistry .

Biochemical Pathways

The attachment of 10-Azidodecanoic acid to a protein via the LplA W37V enzyme enables the conjugation of chemical probes such as fluorophores . This process facilitates polymer attachment, glycosylation, and protein immobilization, among other possible chemical modifications . The versatility of the attached azide group is complemented by the modular nature of the LAP sequence .

Result of Action

The result of the action of 10-Azidodecanoic acid is the modification and immobilization of the target protein . This is achieved through the attachment of the azide group of the 10-Azidodecanoic acid to the LAP sequence of the target protein, followed by further chemical modifications .

Action Environment

The action of 10-Azidodecanoic acid can be influenced by various environmental factors. For instance, the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences can be controlled regionally and temporally . The ability to express enzymes in cells and to specifically target them to certain organelles allows such approaches to be used in vivo . This creates additional control parameters that can be exploited when designing an experiment .

Analyse Biochimique

Biochemical Properties

10-Azidodecanoic acid has been used as a substrate for the enzyme lipoic acid ligase (LplA). This allows for the site-specific labeling and functionalization of proteins .

Cellular Effects

The effects of 10-Azidodecanoic acid at the cellular level are primarily related to its role in protein modification. By attaching to proteins, 10-Azidodecanoic acid can influence protein function and cellular processes . Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

The molecular mechanism of 10-Azidodecanoic acid involves its interaction with the LplA enzyme. The LplA W37V variant can attach 10-Azidodecanoic acid to the LAP sequence on target proteins. Once attached, the azide group on 10-Azidodecanoic acid can be modified with diverse chemical entities through azide–alkyne click chemistry .

Temporal Effects in Laboratory Settings

It is known that the compound can be stably attached to proteins via the LplA enzyme

Metabolic Pathways

It is known that 10-Azidodecanoic acid can be attached to proteins via the LplA enzyme

Subcellular Localization

The subcellular localization of 10-Azidodecanoic acid is likely to depend on the proteins it is attached to. As it can be attached to proteins via the LplA enzyme , its localization may be influenced by the localization of these proteins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-Azidodecanoic acid can be synthesized through the azidation of decanoic acid derivatives. One common method involves the conversion of 10-bromodecanoic acid to 10-azidodecanoic acid using sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction typically proceeds under mild heating conditions to facilitate the substitution of the bromine atom with the azide group.

Industrial Production Methods: In an industrial setting, the production of 10-azidodecanoic acid may involve large-scale batch reactions using similar azidation techniques. The process would include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions: 10-Azidodecanoic acid primarily undergoes substitution reactions due to the presence of the azide group. It can participate in click chemistry reactions, particularly the azide-alkyne cycloaddition, which forms stable triazole rings.

Common Reagents and Conditions:

Azide-Alkyne Cycloaddition: This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, often at room temperature.

Reduction: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.

Major Products:

Triazoles: Formed through azide-alkyne cycloaddition.

Amines: Produced by the reduction of the azide group.

Comparaison Avec Des Composés Similaires

10-Bromodecanoic Acid: A precursor in the synthesis of 10-azidodecanoic acid.

10-Undecenoic Acid: Another fatty acid derivative used in similar applications.

Decanoic Acid: The parent compound without the azide group.

Uniqueness: 10-Azidodecanoic acid is unique due to its azide group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly valuable in bioorthogonal chemistry, where precise and selective modifications are required.

Propriétés

IUPAC Name |

10-azidodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQUZMZZOUGGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)

![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2462755.png)

![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)

![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)

![1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2462770.png)

![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)